4-(pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the oxadiazole derivative with a benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy and triethoxyphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(Pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s potential as an antimicrobial, anticancer, and anti-inflammatory agent is being explored due to its ability to interact with various biological targets.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and the aromatic substituents play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxy)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(Ethoxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(Butoxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
The uniqueness of 4-(pentyloxy)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific substituents, which confer distinct physicochemical properties and biological activities. The pentyloxy group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and interaction with biological membranes. The triethoxyphenyl group contributes to its stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-pentoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-5-9-10-15-34-20-13-11-18(12-14-20)24(30)27-26-29-28-25(35-26)19-16-21(31-6-2)23(33-8-4)22(17-19)32-7-3/h11-14,16-17H,5-10,15H2,1-4H3,(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHFGCDHXMNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.